molecular formula C11H14N2O3 B4769500 4-methyl-3-nitro-N-propylbenzamide CAS No. 346690-98-0

4-methyl-3-nitro-N-propylbenzamide

Cat. No.: B4769500
CAS No.: 346690-98-0
M. Wt: 222.24 g/mol
InChI Key: AAVWYCNZVDPHJK-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-propylbenzamide is an organic compound with the molecular formula C11H14N2O3. It is a benzamide derivative characterized by the presence of a nitro group at the 3-position and a methyl group at the 4-position on the benzene ring, along with a propyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-3-nitrobenzoyl chloride with propylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-methyl-3-nitro-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration, chlorination, and amination, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-propylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-propylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and propylamine.

Scientific Research Applications

4-methyl-3-nitro-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-propylbenzamide: Similar structure but lacks the methyl group at the 4-position.

    4-methyl-3-nitrobenzoic acid: Similar structure but lacks the propylamide group.

Uniqueness

4-methyl-3-nitro-N-propylbenzamide is unique due to the combination of the nitro, methyl, and propylamide groups, which confer specific chemical and biological properties not found in similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-6-12-11(14)9-5-4-8(2)10(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWYCNZVDPHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298489
Record name 4-Methyl-3-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346690-98-0
Record name 4-Methyl-3-nitro-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346690-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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